N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-18-8-10-20(29-2)22-23(18)31-24(25-22)27(13-12-26-14-16-30-17-15-26)21(28)11-9-19-6-4-3-5-7-19;/h3-8,10H,9,11-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKASCFLNCXLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 499 g/mol. Its structure features a benzo[d]thiazole moiety, which is known for various biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Research indicates that derivatives of benzo[d]thiazole exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| SMART-H | 0.5 | PC-3 | Tubulin inhibition |
| SMART-F | 0.8 | A375 | Tubulin inhibition |
| N-(compound) | TBD | TBD | TBD |
Note: TBD = To Be Determined based on specific studies conducted with this compound.
Antiviral Activity
There is emerging evidence suggesting that compounds structurally related to this compound possess antiviral properties. Specifically, studies have highlighted the ability of related compounds to inhibit Hepatitis B virus (HBV) replication through mechanisms involving the modulation of intracellular levels of APOBEC3G, a host restriction factor that impedes viral replication.
Table 2: Antiviral Activity Against HBV
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| IMB-0523 | 1.99 | HepG2.2.15 | Increases A3G levels |
| Lamivudine (3TC) | 7.37 | HepG2.2.15 | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as tubulin and viral proteins. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biochemical pathways.
- Tubulin Binding : The compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division.
- Viral Inhibition : By increasing levels of APOBEC3G, the compound can inhibit HBV replication, providing a novel approach to antiviral therapy.
Case Studies
A notable case study involved the evaluation of related benzo[d]thiazole derivatives in vivo using xenograft models for prostate cancer. The study demonstrated significant tumor growth inhibition without apparent neurotoxicity at therapeutic doses, indicating a favorable safety profile for further development.
Comparison with Similar Compounds
ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide)
Structural Similarities :
- Shared benzo[d]thiazol scaffold with 4-methoxy and 7-methyl substituents.
- Both compounds feature tertiary amide linkages.
Pharmacological Differences :
- Target Specificity: ML293 is a well-characterized M4 receptor positive allosteric modulator (PAM) with an EC50 of 1.3 µM and a 14.6-fold left shift in agonist concentration-response curves . The morpholinoethyl group in the target compound may alter receptor binding kinetics compared to ML293’s isonicotinamide moiety.
- Brain Penetration: ML293 exhibits excellent CNS penetration (brain-to-plasma ratio = 0.85) and low intravenous clearance (11.6 mL/min/kg) .
- Selectivity : ML293 shows >100-fold selectivity for M4 over other mAChR subtypes (M1, M2, M3, M5) . The target compound’s selectivity profile remains unconfirmed but may differ due to its distinct amide substituents.
Table 1: Key Pharmacological Parameters of ML293 vs. Hypothesized Target Compound
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide Hydrochloride
Structural Comparison :
- The butyramide analog replaces the 3-phenylpropanamide chain with a shorter butyramide group.
Functional Implications :
- Conversely, the target compound’s phenylpropanamide group could enhance π-π stacking interactions with aromatic residues in mAChRs.
- Solubility : Both compounds are hydrochloride salts, but the phenyl group in the target compound may slightly reduce aqueous solubility compared to the butyramide analog .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride?
The synthesis of this compound typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling of benzo[d]thiazol-2-amine derivatives with activated carboxylic acids (e.g., via HATU or EDCI coupling agents) .
- Morpholinoethyl functionalization : Alkylation or nucleophilic substitution reactions to introduce the morpholine moiety, often under anhydrous conditions with catalysts like DMAP .
- Hydrochloride salt formation : Final treatment with HCl in a polar solvent (e.g., ethanol or dichloromethane) to improve stability and crystallinity .
Key considerations: Optimize reaction stoichiometry (e.g., excess morpholinoethylamine to suppress side products) and monitor intermediates via TLC or LC-MS .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A combination of spectroscopic and analytical techniques is critical:
- NMR spectroscopy : Confirm substitution patterns via - and -NMR. For example, the methoxy group (4-OCH) typically appears as a singlet at ~3.8 ppm in -NMR, while the benzo[d]thiazole protons resonate between 6.5–8.5 ppm .
- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm, morpholine C-N at ~1100 cm) .
- Elemental analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values (e.g., C: 62.1%, H: 6.5%, N: 9.8%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
Discrepancies (e.g., unexpected -NMR splitting or IR band shifts) may arise from:
- Tautomerism : Thiazole-thiazolidine tautomerism can alter proton environments. Use variable-temperature NMR to detect dynamic equilibria .
- Impurity interference : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., morpholinoethylamine) may overlap with signals. Purify via column chromatography (silica gel, 5% MeOH/CHCl) and reanalyze .
- Crystallinity effects : Amorphous vs. crystalline forms can shift IR bands. Recrystallize from ethanol/water and compare with XRD data .
Q. What strategies optimize yield and purity in large-scale synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for amide coupling to enhance solubility and reduce side reactions .
- Catalyst screening : Test ZnCl or TMSOTf for acid-sensitive steps to improve regioselectivity (e.g., benzo[d]thiazole ring formation) .
- Workflow automation : Implement continuous-flow reactors for exothermic steps (e.g., HCl salt formation) to maintain temperature control and scale reproducibly .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing 4-methoxy with 4-chloro or 4-fluoro) and compare bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding via morpholine oxygen) .
- In vitro assays : Test analogs against target enzymes (e.g., kinases or GPCRs) with IC determination via fluorescence polarization or radiometric assays .
Data Interpretation and Experimental Design
Q. How should researchers address low reproducibility in biological assays involving this compound?
- Solubility optimization : Pre-dissolve in DMSO (≤0.1% final concentration) and verify stability via HPLC over 24 hours .
- Metabolite screening : Incubate with liver microsomes to identify degradation products (e.g., demethylation at the 4-methoxy group) .
- Positive controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay conditions .
Q. What analytical methods are suitable for detecting degradation products during stability studies?
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify degradants (e.g., hydrolyzed amide bonds) .
- Forced degradation : Expose to heat (60°C), light (UV-A), and acidic/basic conditions (pH 2–10) to simulate accelerated aging .
Tables of Key Data
Q. Table 1. Spectral Data for Key Functional Groups
| Functional Group | -NMR (ppm) | -NMR (ppm) | IR (cm) |
|---|---|---|---|
| Benzo[d]thiazole C-H | 7.2–8.1 (m) | 118–150 | 1600 (C=N) |
| Morpholine OCH | 3.4–3.7 (m) | 50–55 | 1100 (C-N) |
| Propanamide C=O | - | 168–170 | 1680 |
Q. Table 2. Synthetic Yield Optimization
| Step | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amide coupling | HATU | DMF | 72 | 95 |
| Morpholinoethylation | DMAP | CHCl | 65 | 88 |
| HCl salt formation | HCl (gas) | EtOH | 90 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
